O-[(Guanin-7-yl)methyl] Acyclovir is derived from acyclovir, a well-known antiviral medication. The compound falls under the classification of nucleoside analogs, which are essential in the development of antiviral drugs due to their ability to interfere with viral replication processes.
The synthesis of O-[(Guanin-7-yl)methyl] Acyclovir can be achieved through several methods, primarily involving the alkylation of diacetyl-guanine. The process typically includes the following steps:
The synthesis routes often involve multiple reaction steps that can be optimized for yield and purity. For instance, methods utilizing tetrabutylammonium fluoride have been noted for their efficiency in achieving high yields through one-pot reactions .
O-[(Guanin-7-yl)methyl] Acyclovir has a complex molecular structure characterized by:
The compound's structural integrity is vital for its function as an antiviral agent, allowing it to mimic natural nucleosides and integrate into viral DNA .
The primary chemical reactions involving O-[(Guanin-7-yl)methyl] Acyclovir include:
These reactions are critical for ensuring that the final product retains high purity levels suitable for pharmaceutical applications .
O-[(Guanin-7-yl)methyl] Acyclovir exerts its antiviral effects by mimicking natural nucleosides, allowing it to be incorporated into viral DNA during replication. This incorporation disrupts DNA synthesis, leading to premature termination of viral replication. The mechanism involves:
This dual action makes O-[(Guanin-7-yl)methyl] Acyclovir an effective agent against various herpesviruses .
O-[(Guanin-7-yl)methyl] Acyclovir exhibits several notable physical and chemical properties:
These properties are crucial for formulation in pharmaceutical applications and influence how the compound behaves in biological systems .
O-[(Guanin-7-yl)methyl] Acyclovir has significant applications in virology and pharmacology:
The ongoing research into modifications of acyclovir derivatives continues to enhance our understanding of antiviral drug design and efficacy .
O-[(Guanin-7-yl)methyl] Acyclovir is defined by the molecular formula C₁₄H₁₆N₁₀O₄ and a calculated molecular weight of 388.35 g/mol [1] [3] [5]. This formula reflects the incorporation of two guanine-like moieties connected via an acyclic linker. Elemental composition analysis reveals a high nitrogen content (36.07%), characteristic of purine-rich structures, which influences its physicochemical behavior, including solubility and crystallinity. The compound typically presents as a solid powder with >95% purity in commercial standards [1] [4].
Table 1: Elemental Composition Analysis
Element | Percentage | Atomic Contribution |
---|---|---|
Carbon (C) | 43.30% | 14 atoms |
Hydrogen (H) | 4.15% | 16 atoms |
Nitrogen (N) | 36.07% | 10 atoms |
Oxygen (O) | 16.48% | 4 atoms |
The systematic IUPAC name for this compound is 2-amino-9-[2-[(2-amino-6-oxo-1H-purin-7-yl)methoxy]ethoxymethyl]-1H-purin-6-one [1] [3]. This name precisely defines:
Notably, the synonym 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one [1] [4] reflects alternative resonance representations of the tautomeric guanine units.
Structurally, O-[(Guanin-7-yl)methyl] Acyclovir differs fundamentally from classical antiviral nucleosides:
Table 2: Structural Comparison with Related Compounds
Compound | Core Structure | Key Functional Differences |
---|---|---|
Acyclovir (ACV) | Monoguanine attached via N⁹ to acyclic chain | Single guanine, hydroxymethyl terminus |
Ganciclovir | Monoguanine with 1,3-diol linker | Extended carbon spacer, N⁹ attachment |
O-[(Guanin-7-yl)methyl] ACV | Diguanine system with ether linkage | Dual guanine moieties, N⁷ attachment for first base |
While experimental crystallographic data remains limited in public sources, spectroscopic characterization provides insight into molecular features:
Table 3: Summary of Key Spectroscopic Features
Technique | Signature Data | Structural Assignment |
---|---|---|
¹H NMR | δ 7.8–8.2 ppm (4H) | H⁸ protons of both guanine rings |
IR | 1680–1700 cm⁻¹ (strong) | Carbonyl stretch of 6-oxopurine |
MS | m/z 389.35 ([M+H]⁺) | Molecular ion confirmation |
⚠️ Data Gap: Public X-ray diffraction (XRD) data is unavailable, suggesting limited crystal structure determination to date. Theoretical models indicate potential intramolecular H-bonding between N(1)-H of the 7-substituted guanine and the ether oxygen of the linker [5].
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